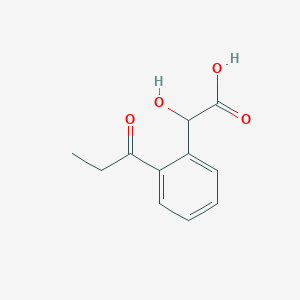
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a ketone group attached to a phenyl ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with a suitable alkylating agent under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol, leading to the formation of a secondary alcohol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s functional groups make it a useful probe in biochemical studies, particularly in enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one can be compared with similar compounds, such as:
2-hydroxy-2-methyl-1-phenyl-1-propanone: This compound has a similar structure but lacks the carboxylic acid group, making it less versatile in certain applications.
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group, which can affect its reactivity and applications.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-propanoylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-2-9(12)7-5-3-4-6-8(7)10(13)11(14)15/h3-6,10,13H,2H2,1H3,(H,14,15) |
Clé InChI |
SBAGSIFKHLXVOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)










![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)

